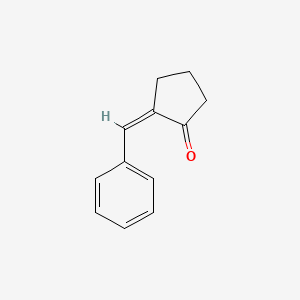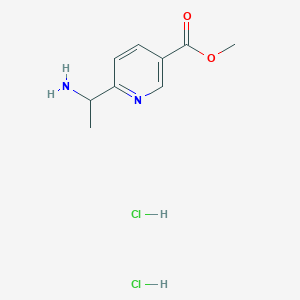![molecular formula C10H12Cl2N2O B6604154 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride CAS No. 859239-17-1](/img/structure/B6604154.png)
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Pyridin-3-yl)furan-2-yl]methanamine dihydrochloride (1-PFM-2HCl) is a small organic molecule composed of a nitrogen atom, two hydrogen atoms, a pyridine ring, a furan ring, and a methyl group. It is a highly versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and biotechnology. In
Applications De Recherche Scientifique
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has been widely used in scientific research due to its high solubility in water, high stability, and low toxicity. It has been used in a variety of applications, including the synthesis of other compounds, the study of enzyme kinetics, the study of protein-protein interactions, and the study of cell signaling pathways.
Mécanisme D'action
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has been shown to bind to a variety of proteins, including enzymes, receptors, and ion channels. Its binding to these proteins is thought to be mediated by hydrogen bonding, electrostatic interactions, and van der Waals forces.
Biochemical and Physiological Effects
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and phospholipase A2. It has also been shown to modulate the activity of ion channels such as the voltage-gated calcium channels, and to modulate the activity of G-protein coupled receptors such as the muscarinic acetylcholine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has a number of advantages for laboratory experiments. It is highly soluble in water, which makes it easy to work with in aqueous solutions. It is also highly stable, which makes it suitable for long-term storage. Additionally, it is non-toxic, which makes it safe to handle in the laboratory. The main limitation of 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride is that it is not very selective in its binding to proteins, which can make it difficult to obtain specific results in laboratory experiments.
Orientations Futures
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride has potential for a wide range of applications in the fields of chemistry, biochemistry, and biotechnology. Possible future directions include the development of new synthesis methods, the study of its binding to other proteins, the development of new applications in drug discovery and development, and the development of new methods for the study of cell signaling pathways. Additionally, further research is needed to better understand its biochemical and physiological effects and to explore the potential of 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride as a therapeutic agent.
Méthodes De Synthèse
1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 4-methoxy-2-methylpyridine with furan-2-carboxaldehyde in the presence of a base, such as pyridine, to form the intermediate product, 4-methoxy-2-methyl-5-(furan-2-yl)pyridine. This intermediate product is then reacted with hydrochloric acid to form 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride.
Propriétés
IUPAC Name |
(5-pyridin-3-ylfuran-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8;;/h1-5,7H,6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUZSVVQGPGXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Pyridin-3-yl)furan-2-yl]methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

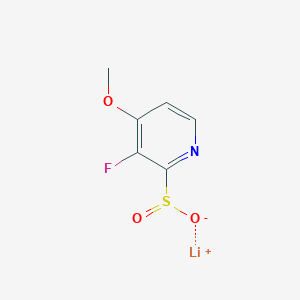

![2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6604082.png)

![4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate](/img/structure/B6604088.png)

![2-(2-fluoro-5-methylphenoxy)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one hydrochloride](/img/structure/B6604097.png)
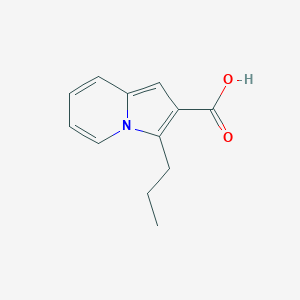
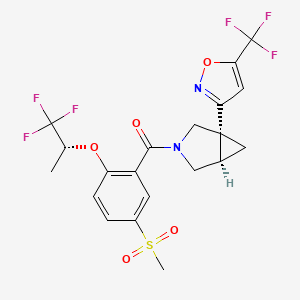
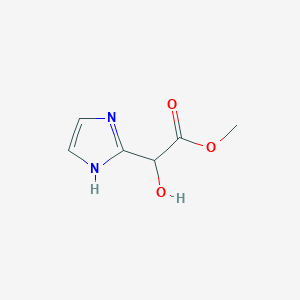
![3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B6604127.png)
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)
